![molecular formula C8H8BrCl B1524113 1-Bromo-4-chloro-2,3-dimethylbenzene CAS No. 425394-71-4](/img/structure/B1524113.png)
1-Bromo-4-chloro-2,3-dimethylbenzene
Overview
Description
1-Bromo-4-chloro-2,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrCl. It has an average mass of 219.506 Da and a monoisotopic mass of 217.949783 Da .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-2,3-dimethylbenzene consists of a benzene ring with bromo, chloro, and two methyl groups attached. The exact positions of these groups can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis
1-Bromo-4-chloro-2,3-dimethylbenzene is a liquid at room temperature. It has a refractive index of 1.560 (lit.), a boiling point of 214 °C (lit.), and a density of 1.365 g/mL at 25 °C (lit.) .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives could be explored for their potential pharmacological properties. Through electrophilic aromatic substitution reactions , researchers can introduce different functional groups that may lead to the discovery of new therapeutic agents.
Safety and Hazards
While specific safety and hazard information for 1-Bromo-4-chloro-2,3-dimethylbenzene is not available in the search results, general precautions for handling similar organic compounds include avoiding ingestion and inhalation, keeping away from open flames and hot surfaces, and using personal protective equipment such as dust masks, eyeshields, and gloves .
properties
IUPAC Name |
1-bromo-4-chloro-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDJITWDIJFXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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